molecular formula C6H8F3NO3 B3051869 Ethyl 2-(2,2,2-trifluoroacetamido)acetate CAS No. 367-62-4

Ethyl 2-(2,2,2-trifluoroacetamido)acetate

Cat. No.: B3051869
CAS No.: 367-62-4
M. Wt: 199.13 g/mol
InChI Key: OKCDXJWEZHVZJP-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2,2-trifluoroacetamido)acetate is an organic compound with the molecular formula C6H8F3NO3 It is a derivative of trifluoroacetamide and is characterized by the presence of a trifluoromethyl group attached to an acetamido group, which is further connected to an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,2,2-trifluoroacetamido)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,2,2-trifluoroacetamido)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,2,2-trifluoroacetamido)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing hydrophobic interactions and electronic effects. The compound can inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2-(2,2,2-trifluoroacetamido)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2,2,2-trifluoroacetamido)propionate: This compound has a similar structure but with a propionate ester instead of an acetate ester. It exhibits similar chemical reactivity but may have different biological activity due to the longer carbon chain.

    Mthis compound: This compound has a methyl ester instead of an ethyl ester. It may have different solubility and reactivity properties due to the smaller ester group.

    Ethyl 2-(2,2,2-trifluoroacetamido)butyrate: This compound has a butyrate ester instead of an acetate ester. .

This compound stands out due to its unique combination of a trifluoromethyl group and an ethyl ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3/c1-2-13-4(11)3-10-5(12)6(7,8)9/h2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCDXJWEZHVZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342335
Record name ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-62-4
Record name ethyl 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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